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molecular formula C14H26O4 B1588783 Diethyl 2,3-diisopropylsuccinate CAS No. 33367-55-4

Diethyl 2,3-diisopropylsuccinate

Cat. No. B1588783
M. Wt: 258.35 g/mol
InChI Key: WGFNXLQURMLAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08669392B2

Procedure details

With reference to FIG. 3, a preferred embodiment of the invention will be described below, wherein diethyl 2,3-diisopropylsuccinate is obtained. Absolute ethanol and metallic potassium are charged into a reactor R101, or potassium ethoxide and absolute ethanol are charged into the reactor R101, to prepare a solution of potassium ethoxide; ethyl 3-methyl-2-cyanobutyrate is charged into a reactor R102, and then the prepared solution of potassium ethoxide is added thereto at a temperature ranging from −10° C. to 45° C.; upon the completion of the reaction, the reaction mixture is transferred to a reactor R103 and the solvent is removed, then tetrahydrofuran or acetonitirle is added thereto, followed by the addition of ethyl 2-bromoisopentanoate, and then the reaction mixture is heated to reflux; upon the completion of the reaction, the solvent is removed again, the resultant mixture is transferred to a separator R104, water is added thereto to dissolve solids, and the mixture is extracted with diethyl ether or methyl tert-butyl ether; the extract liquor is passed through a drying column T101 so as to be dried, and then is fed to a separating column T102, where diethyl 2,3-diisopropyl-2-cyanosuccinate is separated; the diethyl 2,3-diisopropyl-2-cyanosuccinate is added into a reactor R201, and a 60-90% aqueous solution of sulfuric acid is added dropwish thereto to conduct hydrolysis and decarboxylation reaction; upon the completion of the reaction, the reaction mixture is diluted with water and transferred to a separator R202 to be extracted with methyl tert-butyl ether; the obtained methyl tert-butyl ether extract liquor is charged into a reactor R203, and an aqueous solution of potassium hydroxide is added thereto; then the reaction mixture is transferred to a separator R204 to be separated; an aqueous layer separated is acidized with hydrochloric acid in a reactor R205 to obtain precipitates; the precipitates are centrifugally dried in a centrifuge C201, and then dried to afford 2,3-diisopropylsuccinic acid; the 2,3-diisopropylsuccinic acid and absolute ethanol are charged into a reactor R301, and a catalytic amount of sulfuric acid is added thereto, to conduct esterification reaction; upon the completion of the reaction, the ethanol is removed, and methyl tert-butyl ether is added into the reaction mixture; the resultant mixture is transferred to a separator R302 and wished with an aqueous solution of sodium bicarbonate; the organic layer is passed through a drying column T301 so as to be dried, and then is fed to a reactor R303, where the solvent is removed to obtain a crude product; the obtained crude product is fed to a separator R304, wished there with an aqueous solution of potassium hydroxide, and extracted with methyl tert-butyl ether; the extract liquor is dried in a drying column T302, and then fed to a reactor R305, where the solvent is removed to obtain diethyl 2,3-diisopropylsuccinate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
potassium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
potassium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]([CH:10]([CH:16]([CH3:18])[CH3:17])[C:11]([O:13]CC)=[O:12])[C:5]([O:7]CC)=[O:6])([CH3:3])[CH3:2].[K].[O-]CC.[K+].CC(C)C(C#N)C(OCC)=O>O.C(O)C>[CH:1]([CH:4]([CH:10]([CH:16]([CH3:18])[CH3:17])[C:11]([OH:13])=[O:12])[C:5]([OH:7])=[O:6])([CH3:3])[CH3:2] |f:2.3,^1:18|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C(C(=O)OCC)C(C(=O)OCC)C(C)C
Step Two
Name
potassium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C(=O)OCC)C#N)C
Step Four
Name
potassium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
potassium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained
ADDITION
Type
ADDITION
Details
are charged into the reactor R101
CUSTOM
Type
CUSTOM
Details
ranging from −10° C. to 45° C.
CUSTOM
Type
CUSTOM
Details
upon the completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction mixture is transferred to a reactor
CUSTOM
Type
CUSTOM
Details
R103 and the solvent is removed
ADDITION
Type
ADDITION
Details
tetrahydrofuran or acetonitirle is added
ADDITION
Type
ADDITION
Details
followed by the addition of ethyl 2-bromoisopentanoate
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated to reflux
CUSTOM
Type
CUSTOM
Details
upon the completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent is removed again
ADDITION
Type
ADDITION
Details
is added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve solids
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with diethyl ether or methyl tert-butyl ether
CUSTOM
Type
CUSTOM
Details
so as to be dried
CUSTOM
Type
CUSTOM
Details
is separated
ADDITION
Type
ADDITION
Details
the diethyl 2,3-diisopropyl-2-cyanosuccinate is added into a reactor R201
ADDITION
Type
ADDITION
Details
a 60-90% aqueous solution of sulfuric acid is added dropwish
CUSTOM
Type
CUSTOM
Details
hydrolysis and decarboxylation reaction
CUSTOM
Type
CUSTOM
Details
upon the completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
to be extracted with methyl tert-butyl ether
EXTRACTION
Type
EXTRACTION
Details
the obtained methyl tert-butyl ether extract liquor
ADDITION
Type
ADDITION
Details
is charged into a reactor R203
ADDITION
Type
ADDITION
Details
an aqueous solution of potassium hydroxide is added
CUSTOM
Type
CUSTOM
Details
to be separated
CUSTOM
Type
CUSTOM
Details
an aqueous layer separated
CUSTOM
Type
CUSTOM
Details
is acidized with hydrochloric acid in a reactor
CUSTOM
Type
CUSTOM
Details
R205 to obtain
CUSTOM
Type
CUSTOM
Details
precipitates
CUSTOM
Type
CUSTOM
Details
the precipitates are centrifugally dried in a centrifuge C201
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C(C(=O)O)C(C(=O)O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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